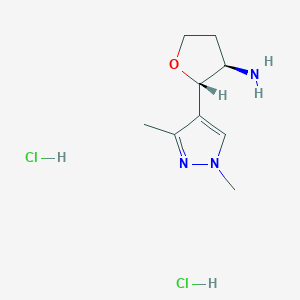

(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

Descripción

The compound “(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine dihydrochloride” is a chiral tetrahydrofuran derivative featuring a 1,3-dimethylpyrazole substituent at the C2 position and an amine group at the C3 position. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research. The stereochemistry (2S,3R) is critical for its interactions with biological targets, such as enzymes or receptors.

Propiedades

IUPAC Name |

(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-6-7(5-12(2)11-6)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZAAUDJHNBUFV-BPRGXCPLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2C(CCO2)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1[C@H]2[C@@H](CCO2)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride is a synthetic molecule characterized by its unique oxolane structure and a dimethylpyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : CHClNO

- Molecular Weight : 254.15 g/mol

- CAS Number : 1969288-54-7

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 254.15 g/mol |

| CAS Number | 1969288-54-7 |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Compounds with similar structures often exhibit properties such as:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurological functions.

Research indicates that the dimethylpyrazole moiety can enhance the compound's affinity for various biological targets, potentially leading to significant pharmacological effects.

In Vitro Assays

Recent studies have evaluated the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride through various in vitro assays:

- Antioxidant Activity : The compound demonstrated moderate antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary results suggest that the compound may inhibit certain enzymes linked to neurodegenerative diseases, similar to other pyrazole derivatives.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- A study focused on the neuroprotective effects of pyrazole derivatives indicated that compounds similar to (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine could effectively reduce neuronal cell death induced by oxidative stress .

- Another investigation explored the anti-inflammatory effects of pyrazole-based compounds, where it was found that they significantly reduced pro-inflammatory cytokine production in vitro .

Comparative Analysis with Related Compounds

To better understand the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride, a comparison with structurally related compounds was conducted:

| Compound Name | Biological Activity |

|---|---|

| (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amide | Moderate enzyme inhibition |

| (2S,3R)-2-(1,5-Dimethylpyrazol-4-yl)oxolan | Stronger antioxidant properties |

| (1H-Pyrazole derivatives) | Enhanced neuroprotective effects |

Comparación Con Compuestos Similares

Structural and Functional Differences

Stereochemistry :

- The (2S,3R) configuration in the target compound may confer selectivity for chiral targets, whereas racemic mixtures (e.g., ) require enantiomer separation for optimal activity .

Dihydrochloride Salt :

- All listed compounds are dihydrochloride salts, improving solubility in aqueous media compared to free bases. This is critical for in vitro assays and formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.